molecular formula C13H14FN3O3S B3019242 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034412-23-0

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B3019242
M. Wt: 311.33
InChI Key: FXEKATPJLMIQMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their wide range of biological activities. In the first study, the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines was aimed at enhancing the anti-cancer activities of these compounds. The starting compound, 4-(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)pyridine, was obtained from isonicotinic acid hydrazide and triethyl orthoacetate/orthobenzoate. The process involved the use of mesitylene sulfonyl hydroxylamine (MSH) to prepare the N-amino salt, followed by a series of reactions including sulfonylation, amination, and reduction to yield the target compounds with potential anti-cancer properties .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a tetrahydropyridine (THP) ring system, which is believed to contribute to the biological activity of these compounds. The modifications on the oxadiazole and phenyl ring are crucial as they influence the pharmacological profile of the synthesized molecules. The incorporation of sulfonyl groups is a common feature in these compounds, which may play a role in their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and require precise conditions. For instance, the preparation of the N-amino salt using MSH requires careful temperature control. The subsequent reactions with acid chlorides or sulfonyl chlorides to produce stable ylides, followed by reduction with sodium borohydride, are critical steps that lead to the formation of the desired 1,3,4-oxadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonyl groups and the tetrahydropyridine ring system may affect properties such as solubility, stability, and reactivity. These properties are essential for the biological activity and potential therapeutic application of the compounds. The novel compounds synthesized in the study displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating their potential as anti-cancer agents .

The studies described here focus on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. In the first case, the synthesized compounds were evaluated for their anti-cancer activities, particularly against breast cancer cell lines. The results showed moderate cytotoxicity, suggesting that these compounds could be further optimized for anti-cancer therapy . Another study reported the synthesis of styrylsulfonylmethyl 1,3,4-oxadiazoles and their antioxidant activity, with one compound showing slightly higher activity than ascorbic acid . The third study introduced pyridinium groups into 1,3,4-oxadiazole derivatives, resulting in compounds with significant antibacterial activities against various plant pathogens . These case studies demonstrate the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry.

properties

IUPAC Name

3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c1-9-6-11(14)2-3-12(9)21(18,19)17-5-4-10(7-17)13-15-8-20-16-13/h2-3,6,8,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEKATPJLMIQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

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